3-Methoxy-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C8H7F3O3 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a trifluoromethoxy group and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the trifluoromethoxylation of a methoxy-substituted phenol. This can be done using trifluoromethoxy reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental and safety standards .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers .
Scientific Research Applications
3-Methoxy-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development. The compound may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenol: This compound is similar but lacks the methoxy group at the 3-position.
3-Methoxyphenol: This compound has a methoxy group but does not contain the trifluoromethoxy group.
4-Methoxyphenol: Similar to 3-Methoxyphenol but with the methoxy group at the 4-position
Uniqueness
3-Methoxy-4-(trifluoromethoxy)phenol is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-13-7-4-5(12)2-3-6(7)14-8(9,10)11/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSKOYXPZSRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.